C.I. Acid Violet 15
Overview
Description
C.I. Acid Violet 15 is a synthetic dye belonging to the anthraquinone class of dyes. It is primarily used in the textile industry for dyeing wool, silk, and nylon. This compound is known for its vibrant violet color and excellent lightfastness properties, making it a popular choice for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: C.I. Acid Violet 15 is synthesized through the sulfonation of anthraquinone derivatives. The process involves the reaction of anthraquinone with sulfuric acid, followed by the introduction of amino and hydroxyl groups to achieve the desired color properties. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the proper formation of the dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where anthraquinone is treated with sulfuric acid. The resulting product is then purified through filtration and crystallization processes to obtain the final dye in its pure form. The dye is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: C.I. Acid Violet 15 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The dye can undergo substitution reactions where functional groups on the anthraquinone ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various alkylating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Leuco compounds.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
C.I. Acid Violet 15 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other dyes and pigments.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of C.I. Acid Violet 15 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids. The dye’s chromophore groups absorb light at specific wavelengths, leading to the generation of reactive oxygen species that can cause cellular damage. This property is exploited in photodynamic therapy, where the dye is activated by light to target and destroy cancer cells.
Comparison with Similar Compounds
- C.I. Acid Violet 1
- C.I. Acid Violet 17
- C.I. Acid Violet 43
C.I. Acid Violet 15 stands out due to its excellent performance in various industrial and scientific applications, making it a valuable compound in the field of synthetic dyes.
Properties
IUPAC Name |
sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-2-sulfonatoanilino)benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-27-17-8-21(2)18-30(27)43(36,37)38)31(44(39,40)41)19-26(29)32(22-9-13-24(14-10-22)34(3)4)23-11-15-25(16-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNLMYQHGWSHK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=C(C=C(C=C4)C)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N3NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927664 | |
Record name | C.I. Acid Violet 15, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-50-1 | |
Record name | Xylene Blue BR | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][2-ethoxy-4-[(4-methylsulfophenyl)amino]-5-sulfophenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Violet 15, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrogen [4-[[4-(dimethylamino)phenyl][2-ethoxy-5-sulphonato-4-(sulphonato-p-toluidino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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